molecular formula C8H3BrClFN2 B1449843 7-Bromo-4-chloro-8-fluoroquinazoline CAS No. 2089651-77-2

7-Bromo-4-chloro-8-fluoroquinazoline

Cat. No. B1449843
CAS RN: 2089651-77-2
M. Wt: 261.48 g/mol
InChI Key: SBXSLMOKYJUWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Bromo-4-chloro-8-fluoroquinazoline” is a quinazoline derivative . Quinazoline derivatives are important heterocyclic compounds with a wide range of biological properties .


Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthesis of quinazoline derivatives involves various methods including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular formula of “7-Bromo-4-chloro-8-fluoroquinazoline” is C8H3BrClFN2 . The average mass is 261.478 Da and the monoisotopic mass is 259.915222 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-4-chloro-8-fluoroquinazoline” include a molecular weight of 260.49 . The InChI code is 1S/C9H4BrClFN/c10-6-2-1-5-7(11)3-4-13-9(5)8(6)12/h1-4H .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. A study detailed the synthesis of related compounds through cyclization, chlorination, and nucleophilic substitution, optimizing the synthetic method to achieve a total yield of 51% (Zhihui Zhou et al., 2019).
  • Another research effort focused on the antibacterial applications of fluoroquinolones, highlighting the development of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This study illustrates the compound's role in generating new antibacterial agents (Y. Kuramoto et al., 2003).

Biological Activities

  • Research into metalation and functionalization sequences applied to bromo-fluoroquinolines demonstrated their utility in creating various functionalized quinoline derivatives, showcasing the versatility of such compounds in organic synthesis (L. Ondi et al., 2005).
  • A study on 8-hydroxyquinoline derivatives revealed their in vitro cytotoxic properties against cancer cell lines, indicating the potential of fluoroquinoline-based compounds in the development of anticancer therapies (Avinash Kotian et al., 2021).

Medicinal Chemistry Applications

  • The synthesis of fluoromethyl-containing analogs of antitumor alkaloid luotonin A, using a fluoroquinoline derivative, emphasizes the compound's importance in creating analogs of known antitumor agents (A. Golubev et al., 2010).
  • Another study explored the synthesis, crystal structure, and biological activity of a quinazoline derivative, highlighting its effectiveness as an inhibitor on lung cancer cell proliferation, further underscoring the therapeutic potential of such compounds (Zhi-qiang Cai et al., 2019).

Safety and Hazards

The safety information for “7-Bromo-4-chloro-8-fluoroquinazoline” includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .

properties

IUPAC Name

7-bromo-4-chloro-8-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-5-2-1-4-7(6(5)11)12-3-13-8(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXSLMOKYJUWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=N2)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloro-8-fluoroquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chloro-8-fluoroquinazoline
Reactant of Route 2
7-Bromo-4-chloro-8-fluoroquinazoline
Reactant of Route 3
7-Bromo-4-chloro-8-fluoroquinazoline
Reactant of Route 4
7-Bromo-4-chloro-8-fluoroquinazoline
Reactant of Route 5
7-Bromo-4-chloro-8-fluoroquinazoline
Reactant of Route 6
Reactant of Route 6
7-Bromo-4-chloro-8-fluoroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.